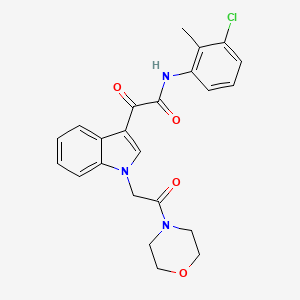

tert-Butyl (3-((3-aminopropyl)(tert-butoxycarbonyl)amino)propyl)(4-((tert-butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)butyl)carbamate

Overview

Description

This compound is a complex organic molecule with the molecular formula C33H65N5O8 . It is also known by its IUPAC name, tert-butyl N-(3-aminopropyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]amino]propyl]carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C33H65N5O8/c1-30(2,3)43-26(39)35-19-16-23-36(27(40)44-31(4,5)6)20-13-14-21-37(28(41)45-32(7,8)9)24-17-25-38(22-15-18-34)29(42)46-33(10,11)12/h13-25,34H2,1-12H3,(H,35,39) . This code provides a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

The molecular weight of this compound is 659.9 g/mol . The compound is predicted to have a density of 1.028±0.06 g/cm3 and a boiling point of 462.0±38.0 °C .Scientific Research Applications

Chemoselective Transformation and Protecting Groups

The compound and its derivatives are utilized for chemoselective transformation of amino protecting groups. Sakaitani and Ohfune (1990) discussed the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) from N-tert-butoxycarbonyl (Boc) among others, showcasing its role in the conversion of N-t-Boc compounds into their corresponding N-Z compounds under mild conditions, which highlights its significance in selective protection strategies for amines in synthetic routes (Sakaitani & Ohfune, 1990).

One-Pot Reactions and Efficiency

Lebel and Leogane (2005) explored a mild and efficient one-pot Curtius rearrangement that allows for the formation of Boc-protected amines, demonstrating the compound's utility in creating protected amino acids through a convenient process. This showcases its role in streamlining synthetic procedures, making it easier to obtain Boc-protected intermediates for further synthetic applications (Lebel & Leogane, 2005).

Multicomponent Reactions

Qiu, Wang, and Zhu (2017) reported on a palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water, with the key role of tert-butylamine being to form carbamic acid, which serves as a nucleophile. This highlights the compound's versatility in facilitating complex multicomponent reactions to synthesize polysubstituted aminopyrroles and its bicyclic analogues, broadening the scope of synthetic strategies available to chemists (Qiu, Wang, & Zhu, 2017).

Regioselective Deprotection and Synthesis

Pak and Hesse (1998) described the synthesis of penta-N-protected polyamide derivatives, demonstrating the selective deprotection of protecting groups used in the synthesis, including (tert-butoxy)carbonyl (Boc). This research underscores the chemical's utility in regioselective deprotection and acylation processes, essential for the construction of complex molecules with precise structural features (Pak & Hesse, 1998).

Heterogeneous and Recyclable Catalysis

Heydari et al. (2007) discussed the use of H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines, highlighting the environmental benefits and efficiency of using such catalysts in conjunction with tert-butoxycarbonyl-protected compounds. This work showcases the potential for greener synthetic methodologies in organic chemistry, reducing the environmental footprint of chemical synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]amino]propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H65N5O8/c1-30(2,3)43-26(39)35-19-16-23-36(27(40)44-31(4,5)6)20-13-14-21-37(28(41)45-32(7,8)9)24-17-25-38(22-15-18-34)29(42)46-33(10,11)12/h13-25,34H2,1-12H3,(H,35,39) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLPAIUDUMUOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CCCCN(CCCN(CCCN)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H65N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2858359.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2858369.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2858370.png)